molecular formula C2H3Cl3Si B1218785 Trichlorovinylsilane CAS No. 75-94-5

Trichlorovinylsilane

Cat. No. B1218785
CAS RN: 75-94-5
M. Wt: 161.48 g/mol
InChI Key: GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Description

Trichlorovinylsilane, also known as Vinyltrichlorosilane, is a colorless to light yellow fuming liquid with a pungent odor . It is soluble in most organic solvents and is mainly used in organic synthesis as an intermediate for silicone manufacturing and as a chemical reagent .


Synthesis Analysis

Trichlorovinylsilane may react with lithium-tert-butyl and 1,3-enynes to yield isomeric silacyclobutanes and silacyclobutenes . It has also been used to prepare epoxy terminated carbosiloxane .


Molecular Structure Analysis

The molecular formula of Trichlorovinylsilane is H2C=CHSiCl3 . Its molecular weight is 161.49 .


Chemical Reactions Analysis

The ultraviolet photochemistry of Trichlorovinylsilane has been studied. The absolute gas phase ultraviolet absorption spectra of Trichlorovinylsilane have been measured from 191 to 220 nm .


Physical And Chemical Properties Analysis

Trichlorovinylsilane has a vapor density greater than 1 (vs air), a vapor pressure of 60 mmHg at 23 °C, a refractive index n20/D of 1.436 (lit.), a boiling point of 90 °C (lit.), a melting point of -95 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Silacyclobutanes and Silacyclobutenes

Trichlorovinylsilane can react with lithium-tert-butyl and 1,3-enynes to yield isomeric silacyclobutanes and silacyclobutenes .

Treatment of Biomaterials

A study reports the possible use of Trichlorovinylsilane for treating Pluronic F127, chitosan for better attachment and proliferation of endothelial cells on biomaterials .

Preparation of Epoxy Terminated Carbosiloxane

Trichlorovinylsilane may be used to prepare epoxy terminated carbosiloxane .

Fabrication of Modified-Chitosan Film

Trichlorovinylsilane-modified-chitosan (TVS-m-CS) film is synthesized and explicated by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy and X-ray diffraction (XRD). The SEM micrograph of TVS-m-CS revealed a smooth structure with a bulge surface .

Enhanced Solubility and Antibacterial Activity

TVS-m-CS exhibited enhanced water solubility (67 mg/mL) compared to the cross-linked chitosan (CS) film (5.5 mg/mL). Notably, TVS-m-CS showed a significantly enhanced antibacterial activity against E. coli, S. aureus, E. faecalis, Kleb spp. and methicillin-resistant Staphylococcus aureus .

High Antibacterial Performance

Unlike most quaternized chitosan derivatives, the TVS-m-CS was prepared via an easy and simple route and exhibited a comparatively high antibacterial performance. The time-kill study revealed that 5 mg/mL TVS-m-CS exposed to the bacteria cells is sufficient to give a 0.08 log 10 reduction (>99.9% kill rate) within 24 h .

Mechanism of Action

Target of Action

Trichlorovinylsilane, also known as (Trichlorosilyl)ethylene or Vinyltrichlorosilane , is primarily used in the modification of biomaterials such as chitosan . The primary targets of Trichlorovinylsilane are these biomaterials, where it enhances their properties for better performance in various applications .

Mode of Action

Trichlorovinylsilane modifies chitosan by forming a film, which is synthesized and explicated by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy, and X-ray diffraction (XRD) . This modification enhances the solubility and antibacterial activity of the chitosan .

Biochemical Pathways

The modification of chitosan by trichlorovinylsilane enhances its solubility and antibacterial activity

Pharmacokinetics

Its use in modifying chitosan suggests that it may have good bioavailability, as it enhances the solubility of chitosan .

Result of Action

The primary result of Trichlorovinylsilane’s action is the enhancement of chitosan’s properties. It increases the solubility of chitosan from 5.5 mg/mL to 67 mg/mL . Additionally, it significantly enhances the antibacterial activity of chitosan against various bacteria, including E. coli, S. aureus, E. faecalis, Kleb spp., and methicillin-resistant Staphylococcus aureus .

Action Environment

The action of Trichlorovinylsilane can be influenced by environmental factors. For instance, it is recommended to store Trichlorovinylsilane at a temperature of 2-8°C . In case of a spill, it is advised to use natural barriers or oil spill control booms to limit spill travel . These precautions suggest that the action, efficacy, and stability of Trichlorovinylsilane can be affected by environmental conditions such as temperature and containment measures.

Safety and Hazards

Trichlorovinylsilane is considered hazardous. It is highly flammable and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

Trichlorovinylsilane has been used in the fabrication of trichlorovinylsilane-modified-chitosan film with enhanced solubility and antibacterial activity . It has also been used in the manufacturing of Janus membranes for on-demand and energy-efficient oil–water remediation .

properties

IUPAC Name

trichloro(ethenyl)silane
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InChI

InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2
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InChI Key

GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Canonical SMILES

C=C[Si](Cl)(Cl)Cl
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Molecular Formula

C2H3Cl3Si
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DSSTOX Substance ID

DTXSID8026430
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Molecular Weight

161.48 g/mol
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Physical Description

Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB]
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Boiling Point

195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (open cup)
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Solubility

Soluble in most organic solvents, Very soluble in chloroform
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C
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Vapor Density

5.61 (Air = 1)
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Vapor Pressure

65.9 [mmHg], 65.9 mm Hg at 25 °C
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Product Name

Trichlorovinylsilane

Color/Form

Fuming liquid, Liquid, Colorless or pale yellow liquid

CAS RN

75-94-5
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Melting Point

-139 °F (USCG, 1999), -95 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlorovinylsilane

Q & A

Q1: What is the molecular formula and weight of trichlorovinylsilane?

A1: Trichlorovinylsilane has the molecular formula C2H3Cl3Si and a molecular weight of 161.5 g/mol.

Q2: What spectroscopic techniques are used to characterize trichlorovinylsilane?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [ [], [] ], nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) [ [], [], [] ], and mass spectrometry (MS) [ [], [] ] to characterize the structure of trichlorovinylsilane and its derivatives.

Q3: How is trichlorovinylsilane used to modify surfaces?

A3: Trichlorovinylsilane acts as a coupling agent due to its ability to react with both inorganic and organic materials. The trichlorosilyl group (SiCl3) readily hydrolyzes and forms strong siloxane bonds (Si-O-Si) with hydroxylated surfaces like glass [ [], [], [] ], metals [ [], [] ], and cellulose [ [], [] ]. The vinyl group (C=C) provides a reactive site for further functionalization via thiol-ene reactions [ [], [], [] ], allowing tailoring of surface properties like wettability and biocompatibility.

Q4: Can you elaborate on the use of trichlorovinylsilane in creating superhydrophobic surfaces?

A4: Trichlorovinylsilane plays a key role in fabricating superhydrophobic surfaces due to its ability to form hydrophobic coatings. For instance, researchers have created superhydrophobic cotton fabric by first applying a trichlorovinylsilane coating, followed by modification with low-surface-energy fluorocarbon groups through thiol-ene reactions. [ [] ] This modification creates a surface with a high water contact angle (>150°), demonstrating superhydrophobicity.

Q5: What is the role of trichlorovinylsilane in organic synthesis?

A5: Trichlorovinylsilane serves as a precursor for generating reactive intermediates like dichloroneopentylsilene in the presence of lithium-tert-butyl (LitBu). [ [], [] ] This reactive silene intermediate readily undergoes [2+2] cycloaddition reactions with various unsaturated compounds, leading to the formation of silacycles like silacyclobutanes and silacyclobutenes. [ [], [] ]

Q6: How does the structure of trichlorovinylsilane influence its reactivity in these cycloaddition reactions?

A6: The presence of chlorine atoms on the silicon atom in trichlorovinylsilane increases the electrophilicity of the silene intermediate, making it more reactive towards electron-rich alkenes and alkynes during the cycloaddition process. [ [], [] ]

Q7: Have computational methods been employed to study trichlorovinylsilane?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reaction mechanisms of trichlorovinylsilane with Grubbs catalysts. [ [] ] These studies have provided insights into the transition states, intermediates, and activation energies involved in [2+2] cycloaddition and cycloreversion reactions.

Q8: How do these computational studies contribute to our understanding of trichlorovinylsilane chemistry?

A8: Computational modeling helps elucidate the factors influencing the reactivity and selectivity of trichlorovinylsilane in various reactions. [ [] ] This information is crucial for optimizing reaction conditions and designing new synthetic methodologies using this versatile compound.

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